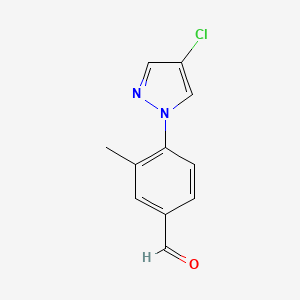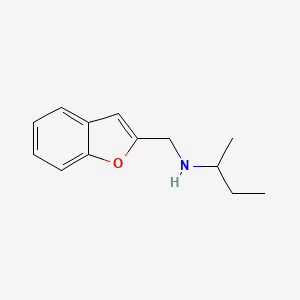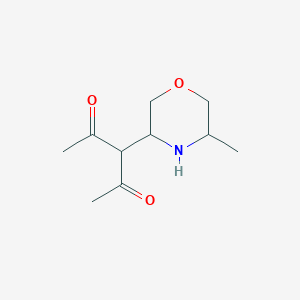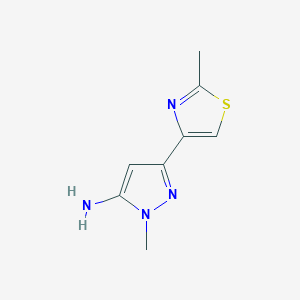![molecular formula C7H11N3O2 B13314083 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole is a chemical compound with a unique structure that combines an azetidine ring with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole typically involves the reaction of azetidine derivatives with oxadiazole precursors. One common method includes the reaction of azetidine-3-ol with 5-methyl-1,2,4-oxadiazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may produce simpler azetidine derivatives.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring and oxadiazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole is unique due to its specific combination of the azetidine and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-7(10-12-5)4-11-6-2-8-3-6/h6,8H,2-4H2,1H3 |
InChI Key |
IRMAFZSOSFBMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13314009.png)
amine](/img/structure/B13314010.png)




![2-[(Heptan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13314049.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13314063.png)

![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13314079.png)

![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B13314090.png)
